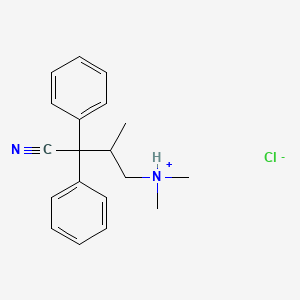
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride is an organic compound with the molecular formula C21H25ClN2. This compound is known for its significant potential in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride typically involves the reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile. This reaction is carried out under anhydrous conditions to prevent the formation of unwanted isomeric nitriles .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes rigorous purification steps to isolate the desired compound from any byproducts .
Análisis De Reacciones Químicas
Types of Reactions
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the dimethylamino group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which 4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride exerts its effects involves interactions with specific molecular targets. The dimethylamino group plays a crucial role in its activity, facilitating binding to receptors or enzymes. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diphenyl-3-methyl-4-dimethylamino-butyronitrile: A closely related compound with similar structural features but different biological activity.
1-Dimethylamino-2-methyl-3,3-diphenylhexanone: Another compound with analgesic properties, used as a substitute for morphine.
Uniqueness
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
63867-26-5 |
|---|---|
Fórmula molecular |
C19H23ClN2 |
Peso molecular |
314.9 g/mol |
Nombre IUPAC |
4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,16H,14H2,1-3H3;1H |
Clave InChI |
JJLGTRNWSYAQKN-UHFFFAOYSA-N |
SMILES |
CC(C[NH+](C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
SMILES canónico |
CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















